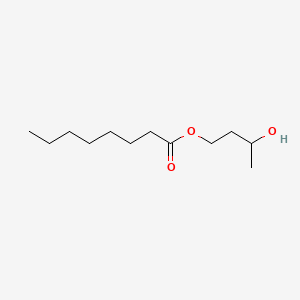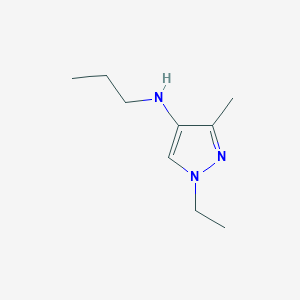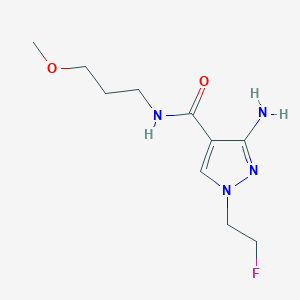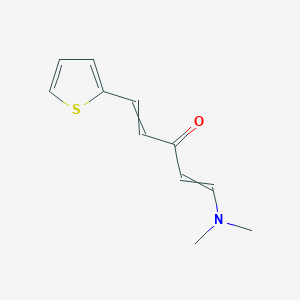![molecular formula C13H10N4 B11741105 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile](/img/structure/B11741105.png)
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile is a Schiff base compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a phenylprop-2-en-1-ylidene group, and a but-2-enedinitrile moiety, making it a versatile molecule for scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile typically involves the reaction of diaminomaleonitrile with an appropriate aldehyde or ketone. For instance, one common method involves the condensation of diaminomaleonitrile with 4-(N,N-diethylamino)salicylaldehyde under controlled conditions . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to metal ions, forming complexes that exhibit fluorescence or other detectable properties . In medicinal applications, the compound may interact with proteins such as protein disulfide isomerase, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
2-amino-3-{[(2E)-3-phenylprop-2-en-1-ylidene]amino}but-2-enedinitrile can be compared with other Schiff base compounds, such as:
2-amino-3-{[(2E)-3-(4-dimethylaminophenyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile: This compound has a similar structure but with a dimethylamino group, which may alter its photophysical properties.
2-amino-3-{[(2E)-3-(2-pyridyl)prop-2-en-1-ylidene]amino}but-2-enedinitrile: This compound contains a pyridyl group, which can enhance its coordination ability with metal ions.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H10N4 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile |
InChI |
InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12?,17-8? |
InChI-Schlüssel |
XOWPPFGMBUWMBZ-UHEWTUPOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=NC(=C(C#N)N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopropyl-1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11741023.png)
![4'-Bromo-[2,2'-bipyridin]-4-amine](/img/structure/B11741024.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11741030.png)
![2-{3-[(3,4-Dimethylphenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11741034.png)
![1-cyclopentyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741042.png)
![1-(2-fluoroethyl)-5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11741046.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741051.png)




![[3-(diethylamino)propyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11741076.png)

amine](/img/structure/B11741086.png)
